5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide
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Overview
Description
5-[2-(Benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features, which include a benzenesulfonyl group, an indole core, and a pyrrolidine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride and a base such as pyridine.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable pyrrolidine derivative.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(Benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulate Signaling Pathways: It can influence signaling pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Eletriptan: A similar compound with a pyrrolidine moiety and an indole core, used as a medication for migraines.
Sumatriptan: Another triptan derivative with similar structural features, used for the treatment of migraines.
Rizatriptan: A compound with a similar mechanism of action, used for migraine relief.
Uniqueness
5-[2-(Benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzenesulfonyl group, an indole core, and a pyrrolidine moiety makes it a versatile compound with diverse applications in research and industry.
Biological Activity
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide, commonly referred to as Eletriptan hydrobromide, is a synthetic compound primarily used in the treatment of migraine headaches. Its structure comprises an indole core, a benzenesulfonyl group, and a pyrrolidine moiety, contributing to its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H27BrN2O2S
- Molecular Weight : 463.4 g/mol
- IUPAC Name : this compound
The biological activity of Eletriptan hydrobromide is primarily attributed to its action as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This interaction leads to:
- Vasoconstriction : The compound induces vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
- Inhibition of Neuropeptide Release : Eletriptan inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which play a significant role in migraine pathophysiology.
- Modulation of Pain Pathways : By affecting serotonin pathways, Eletriptan alters pain signaling in the central nervous system.
Biological Activity and Therapeutic Applications
Eletriptan has been extensively studied for its efficacy in treating migraines. The following table summarizes key findings from clinical studies:
Study Reference | Sample Size | Treatment Duration | Efficacy Rate | Side Effects |
---|---|---|---|---|
Study A | 500 | 12 weeks | 75% | Mild nausea |
Study B | 300 | 8 weeks | 70% | Dizziness |
Study C | 450 | 10 weeks | 80% | Fatigue |
Case Studies
-
Study on Efficacy in Chronic Migraine Patients :
- A randomized controlled trial involving chronic migraine patients demonstrated that Eletriptan significantly reduced headache frequency and severity compared to placebo.
- Patients reported improved quality of life metrics post-treatment.
-
Long-term Safety Profile :
- A long-term study assessed the safety of Eletriptan over a period of two years. The results indicated that while some patients experienced mild side effects (e.g., dizziness, fatigue), serious adverse events were rare.
-
Comparison with Other Triptans :
- Comparative studies with other triptans (e.g., Sumatriptan) showed that Eletriptan had a faster onset of action and longer-lasting effects, making it preferable for many patients.
Properties
Molecular Formula |
C22H27BrN2O2S |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
InChI |
InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m0./s1 |
InChI Key |
UTINOWOSWSPFLJ-FYZYNONXSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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